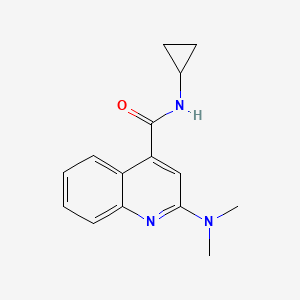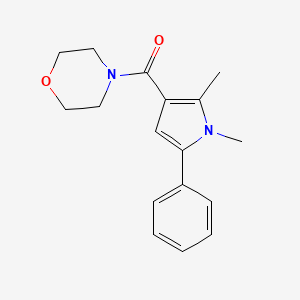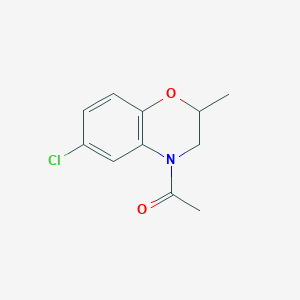
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research. FMISO is a radiopharmaceutical compound that can be used to detect hypoxia, a condition where there is a lack of oxygen in tissues.
作用機序
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide works by binding to hypoxic cells in tissues. Hypoxic cells have low levels of oxygen, which causes them to switch to anaerobic metabolism. This metabolic process produces lactic acid, which lowers the pH of the cells. N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide binds to these hypoxic cells due to its lipophilic nature and the low pH of the cells. Once N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide binds to these cells, it is metabolized and emits positrons, which can be detected by a PET scanner.
Biochemical and Physiological Effects:
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have no significant biochemical or physiological effects on the body. It is a safe compound that is eliminated from the body through urine within a few hours after administration.
実験室実験の利点と制限
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a safe and non-invasive compound that can be used to detect hypoxia in tissues. It is also a highly specific compound that binds only to hypoxic cells, which makes it an ideal tool for medical imaging. However, N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has some limitations. It has a short half-life, which limits its use in long-term experiments. It is also a costly compound that requires specialized equipment for PET imaging.
将来の方向性
There are several future directions for the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research. One direction is the development of new radiopharmaceutical compounds that can detect hypoxia in tissues more efficiently. Another direction is the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in combination with other imaging techniques, such as MRI (magnetic resonance imaging) and CT (computed tomography), to provide more accurate and comprehensive information about medical conditions. Additionally, N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be used to monitor the effectiveness of hypoxia-targeted therapies in cancer treatment. Overall, the future of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research is promising, and it has the potential to contribute significantly to the diagnosis and treatment of various medical conditions.
合成法
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. The next step involves the reaction of 3-fluoro-N-ethoxycarbonylaniline with hydroxylamine hydrochloride and sodium acetate to form 3-fluoro-N-ethoxycarbonylhydroxylamine. The final step involves the reaction of 3-fluoro-N-ethoxycarbonylhydroxylamine with 5-methyl-3-isoxazolecarboxylic acid to form N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide.
科学的研究の応用
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is primarily used in medical imaging to detect hypoxia in tissues. It is a radiopharmaceutical compound that emits positrons, which can be detected by a PET (positron emission tomography) scanner. N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is administered to the patient, and the PET scanner detects the emission of positrons, which indicates the presence of hypoxia in tissues. This information can be used to diagnose and monitor various medical conditions, such as cancer, stroke, and heart disease.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-8-13(18-21-10)14-6-3-7-19(14)15(20)17-12-5-2-4-11(16)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAFBPQVXYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

methanone](/img/structure/B7548929.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)